molecular formula C20H21N3O3 B12633301 methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate

methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate

Cat. No.: B12633301
M. Wt: 351.4 g/mol
InChI Key: MYXNFNMHSCCUNE-UHFFFAOYSA-N
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Description

Methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate is a complex organic compound that features an indole moiety, a piperazine ring, and a benzoate ester. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. The presence of the piperazine ring further enhances its pharmacological potential, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields the intermediate 2-(2-nitrophenyl)acrylate, which can then be further reacted to form the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole or benzoate moieties.

Scientific Research Applications

Methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways. The piperazine ring may enhance its binding affinity and selectivity for certain targets, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate is unique due to the combination of the indole and piperazine moieties, which confer distinct pharmacological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-(1H-indol-5-yloxy)-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C20H21N3O3/c1-25-20(24)17-4-2-15(23-10-8-21-9-11-23)13-19(17)26-16-3-5-18-14(12-16)6-7-22-18/h2-7,12-13,21-22H,8-11H2,1H3

InChI Key

MYXNFNMHSCCUNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCNCC2)OC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

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